molecular formula C24H24Cl2N2O3 B11318025 6-chloro-N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide

6-chloro-N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11318025
M. Wt: 459.4 g/mol
InChI Key: SCYCEOOQSQTWDW-UHFFFAOYSA-N
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Description

6-chloro-N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a chromene core, which is known for its diverse biological activities, and is modified with chloro and piperidinyl groups to enhance its chemical properties and biological efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:

    Formation of the Chromene Core: The chromene core can be synthesized via a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination of the chromene core can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Piperidinyl Group: The piperidinyl group is introduced through a nucleophilic substitution reaction, where the piperidine reacts with an appropriate electrophilic intermediate.

    Final Coupling: The final step involves coupling the chlorinated chromene with the piperidinyl derivative under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromene core, potentially converting it to a hydroxyl group.

    Substitution: The chloro groups in the compound can participate in nucleophilic substitution reactions, where nucleophiles replace the chloro atoms.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents (e.g., DMF, DMSO).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Hydroxylated chromene derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for further functionalization, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound’s chromene core is known for its antioxidant and anti-inflammatory properties. Researchers are exploring its potential as a therapeutic agent for diseases involving oxidative stress and inflammation.

Medicine

In medicine, derivatives of this compound are being investigated for their potential as anticancer agents. The presence of the piperidinyl group enhances its ability to interact with biological targets, making it a promising candidate for drug development.

Industry

Industrially, this compound could be used in the development of new pharmaceuticals, agrochemicals, and specialty chemicals. Its versatile reactivity makes it suitable for various applications, including as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of 6-chloro-N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The chromene core can interact with enzymes and receptors involved in oxidative stress pathways, while the piperidinyl group enhances its binding affinity and specificity. This dual interaction can modulate various biological processes, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-4H-chromene-2-carboxamide: Lacks the piperidinyl and additional chloro groups, resulting in different biological activity.

    N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide: Similar structure but without the 7-methyl group, which can affect its reactivity and biological properties.

    7-methyl-4-oxo-4H-chromene-2-carboxamide: Lacks the chloro and piperidinyl groups, leading to reduced biological activity.

Uniqueness

The unique combination of the chloro, piperidinyl, and methyl groups in 6-chloro-N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide enhances its chemical stability, reactivity, and biological efficacy compared to similar compounds. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C24H24Cl2N2O3

Molecular Weight

459.4 g/mol

IUPAC Name

6-chloro-N-[2-(2-chlorophenyl)-2-piperidin-1-ylethyl]-7-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C24H24Cl2N2O3/c1-15-11-22-17(12-19(15)26)21(29)13-23(31-22)24(30)27-14-20(28-9-5-2-6-10-28)16-7-3-4-8-18(16)25/h3-4,7-8,11-13,20H,2,5-6,9-10,14H2,1H3,(H,27,30)

InChI Key

SCYCEOOQSQTWDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)NCC(C3=CC=CC=C3Cl)N4CCCCC4

Origin of Product

United States

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